3,4-Diaminotoluene-d6

説明

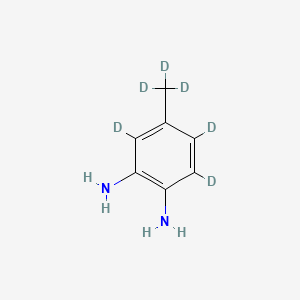

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4,6-trideuterio-5-(trideuteriomethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3/i1D3,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGLKZMKWPMOH-RLTMCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])N)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Diaminotoluene D6

Strategies for Deuterium (B1214612) Incorporation in Aromatic Diamines

Deuterium can be incorporated into aromatic diamines by targeting the C-H bonds of the aromatic ring. This is typically accomplished through exchange reactions or by building the molecule from labeled precursors.

Direct hydrogen-deuterium exchange is a powerful method for introducing deuterium into a molecule in a late-stage synthesis. This process involves the substitution of hydrogen atoms on the aromatic ring with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst or specific reaction conditions.

Transition-metal catalysts are widely employed to facilitate H/D exchange by activating otherwise inert C-H bonds. Various metals, including palladium, platinum, rhodium, ruthenium, and iron, have demonstrated efficacy in catalyzing this transformation on aromatic compounds. The choice of catalyst can influence the regioselectivity and efficiency of deuterium incorporation. For instance, ruthenium and rhodium nanoparticles have been shown to catalyze selective H/D exchange in the aromatic rings of phosphine (B1218219) ligands. Similarly, stable N-Heterocyclic Carbene (NHC) iron complexes can catalyze H/D exchange at heteroaromatic hydrocarbons under mild conditions (50 °C), with benzene-d₆ serving as the deuterium source. These methods are generally tolerant of various functional groups, including amines.

| Catalyst System | Deuterium Source | Substrate Type | Typical Conditions | Key Observation |

|---|---|---|---|---|

| [Ru(dtbpmp)(η2-H2)H2] | D₂O | Arenes & Heteroarenes | 50-75 °C | Efficient exchange under unprecedentedly mild conditions for D₂O. |

| (PCNHCP)Fe(H)2N2] | Benzene-d₆ | (Hetero)aromatic hydrocarbons | 50-80 °C, N₂ atm | Highly active and regioselective for sterically accessible C-H bonds. |

| Pd/C or RhCl₃ activated by NaBD₄ | D₂O | Aminobenzoic acids | Microwave irradiation | Microwave conditions enhance reaction rates. |

| Ru@PVP Nanoparticles | D₂ | Aryl phosphines | Room Temperature | Efficiently catalyzes H/D exchange at the ortho position. |

Deuteration of aromatic rings can also be achieved using acid or base promoters.

Acid-Promoted Deuteration: Strong deuterated acids can facilitate H/D exchange via an electrophilic aromatic substitution mechanism. Reagents like deuterated trifluoroacetic acid (CF₃COOD) serve as both the solvent and the deuterium source. In this mechanism, the aromatic ring is selectively deuterated at the most electron-rich positions. The two amino groups in 3,4-diaminotoluene (B134574) are strong activating groups, making its aromatic ring highly susceptible to electrophilic substitution and thus a suitable candidate for acid-catalyzed deuteration. Studies on anilines and acetanilides show that this method is effective for a wide variety of substrates.

Base-Promoted Deuteration: Base-catalyzed H/D exchange proceeds through a deprotonation-reprotonation mechanism. This method is effective for protons that are sufficiently acidic. While aromatic protons are generally not very acidic, strong bases or specific conditions can promote the exchange. For some meta-oriented aromatic diamines, facile H/D exchange has been observed at room temperature in methanol-d₄ even without a catalyst, a reactivity not seen in ortho or para isomers. This suggests that the electronic effects of the amino groups in a meta-like arrangement (as seen with the 2-H and 6-H protons relative to the amino groups in 3,4-diaminotoluene) could facilitate such an exchange.

| Method | Typical Reagent | Mechanism | Applicability to Aromatic Amines |

|---|---|---|---|

| Acid-Promoted | CF₃COOD, D₂SO₄/D₂O | Electrophilic Aromatic Substitution | Highly effective, especially for activated rings; deuteration occurs at electron-rich positions. |

| Base-Promoted | NaOD/D₂O, KOtBu/DMSO-d₆ | Deprotonation-Reprotonation | Effective for protons with sufficient acidity; can be used for benzylic positions in nitroaromatics or highly activated rings. |

Utilizing deuterium oxide (D₂O) under supercritical or near-critical conditions is another effective strategy for H/D exchange. Supercritical water (T > 374 °C, P > 221 bar) exhibits significantly different properties compared to liquid water; for instance, the pKa of C-H bonds in aromatic compounds like benzene (B151609) is drastically reduced, making them more susceptible to deprotonation. This allows for base-catalyzed H/D exchange to occur rapidly on aromatic and benzylic positions. The process is believed to proceed via a carbanion intermediate following deprotonation by a base (such as NaOD) in supercritical D₂O. This technique has been successfully applied to a range of homo- and heterocyclic aromatic substrates.

| Substrate Type | Typical Temperature | Catalyst | Key Advantage |

|---|---|---|---|

| Unactivated Arenes (e.g., Benzene, Toluene) | ~400 °C | NaOD | Allows deuteration of very unactivated C-H bonds. |

| Alkylarenes (e.g., n-butylbenzene) | Near- or Supercritical | Base (e.g., OD⁻) | Achieves rapid exchange at both aromatic and benzylic positions. |

| Alkanes (e.g., Hexane) | 380-400 °C | ²HCl (DCl) | Demonstrates acid-catalyzed exchange is also possible under these conditions. |

An alternative to direct exchange on the final molecule is to perform the synthesis using a starting material that is already isotopically labeled. For 3,4-Diaminotoluene-d6, a logical precursor would be a deuterated nitrotoluene derivative, which can then be reduced to the corresponding diamine.

The most common and industrially significant method for synthesizing non-labeled 3,4-diaminotoluene is the catalytic hydrogenation of o-nitro-p-toluidine (4-amino-2-nitrotoluene). This process involves the reduction of the nitro group to an amino group.

To synthesize this compound, one could adapt this procedure by starting with a deuterated precursor, such as o-nitro-p-toluidine-d6. This labeled precursor would first be synthesized using one of the H/D exchange methods described previously (e.g., acid-catalyzed deuteration). Subsequently, the nitro group of the deuterated precursor is reduced using standard hydrogenation conditions with hydrogen gas (H₂), which will not affect the C-D bonds on the aromatic ring. Common catalysts for this reduction include palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out in an alcohol solvent under elevated temperature and pressure. This approach ensures that the deuterium atoms are precisely located on the aromatic ring and methyl group as defined by the precursor.

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reported Yield (%) |

|---|---|---|---|---|---|

| o-nitro-p-toluidine | Raney Nickel | Methanol | 65-85 | 1.0-4.0 | 96-97. |

| 2,4-dinitrotoluene | Iron Powder / HCl | Ethanol (B145695)/Water | Reflux | Atmospheric | ~74 (of free base). |

Synthesis via Deuterated Precursors

Isotopic Specificity and Regioselectivity in d6-Labeling

The synthesis of this compound requires precise control over the placement of deuterium atoms, a concept known as isotopic specificity and regioselectivity. The "d6" designation implies the substitution of six specific hydrogen atoms. In the structure of 3,4-Diaminotoluene, these substitutions typically occur on the aromatic ring and the methyl group. The primary synthetic strategies involve either building the molecule from deuterated precursors or performing a hydrogen-deuterium (H-D) exchange on the final molecule.

Catalytic H-D exchange is a common method for deuterating aromatic compounds. tn-sanso.co.jp The regioselectivity is governed by the directing effects of the substituents on the aromatic ring—in this case, two amino groups (-NH₂) and one methyl group (-CH₃). Both amino and methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution, which influences the exchange rate of the ring protons. Methods utilizing transition metal catalysts, such as palladium or iridium, in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂), can facilitate this exchange. mdpi.comnih.gov Achieving the d6 isotopologue often involves forcing conditions to exchange the less reactive C-H bonds of the methyl group in addition to the aromatic C-H bonds. Photo-induced labeling methods have also emerged as a strategy to achieve deuteration at positions that may be inaccessible through traditional methods by altering the electronic density of the molecule in its excited state. nih.govrwth-aachen.denih.gov

A plausible and controlled synthetic route involves the catalytic reduction of a nitrated precursor, such as 2-nitro-4-methylaniline, using deuterium gas (D₂) instead of hydrogen gas (H₂). nbinno.compatsnap.comgoogle.com This method can introduce deuterium at the amino group positions, though these are often labile and can exchange back with protons from moisture. Therefore, achieving stable C-D bonds on the ring and methyl group is the primary focus.

Advanced Synthetic Protocols for this compound

To achieve high isotopic purity and chemical yield, a multi-parameter optimization of the synthesis is essential. nih.gov Key variables include the choice of catalyst, deuterium source, temperature, pressure, and reaction time. For instance, in catalytic H-D exchange reactions, the efficiency can vary significantly between different catalysts like Palladium on Carbon (Pd/C) and Raney Nickel. nbinno.compatsnap.com Microwave-assisted synthesis in flow reactors has been shown to improve heating efficiency and reduce reaction times for deuteration processes. tn-sanso.co.jp

The following table outlines key parameters and their typical impact on the synthesis of deuterated aromatic amines.

| Parameter | Typical Range / Options | Impact on Deuterium Incorporation & Yield |

|---|---|---|

| Catalyst | Pd/C, Raney Ni, Iridium complexes | Choice affects regioselectivity and reaction rate. Pd/C is effective for general aromatic H-D exchange. nih.gov Iridium complexes can offer high chemoselectivity. mdpi.com |

| Deuterium Source | D₂ gas, D₂O | D₂ gas is used in reductive deuteration. D₂O is a common, cost-effective deuterium source for H-D exchange reactions. nih.gov |

| Temperature | 80°C - 150°C | Higher temperatures generally increase the rate of H-D exchange and can overcome activation barriers for less reactive C-H bonds, but may also lead to side reactions, reducing overall yield. nih.gov |

| Pressure | 1 - 5 MPa (for D₂ gas) | Increased pressure of D₂ gas enhances the rate of hydrogenation/deuteration reactions, driving the reaction toward completion and improving yield. patsnap.com |

| Solvent | D₂O, Dioxane, Methanol-d4 | The choice of solvent can influence substrate solubility and catalyst activity. Using a deuterated solvent can help maximize deuterium incorporation by shifting the equilibrium. |

| Reaction Time | 1 - 24 hours | Longer reaction times can lead to higher deuterium incorporation but may also increase the risk of product degradation or side-product formation. nih.gov |

Following synthesis, the isolation and purification of this compound from the reaction mixture is a critical step to ensure high chemical purity. The crude product must be separated from the catalyst, unreacted starting materials, partially deuterated isotopologues, and any side products.

Standard purification techniques for aromatic amines are applicable, with special consideration to minimize potential D-H back-exchange.

Filtration: The first step is typically the removal of the solid catalyst (e.g., Pd/C) by filtration.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Vacuum Distillation: Aromatic diamines often have high boiling points, making vacuum distillation an effective method for purification, separating the product from non-volatile impurities. nbinno.com

Recrystallization: This technique can be used to obtain highly pure crystalline product. A suitable solvent system (e.g., an ethanol/water mixture) is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures. nbinno.com Care must be taken to use deuterated solvents if D-H back-exchange at labile N-D sites is a concern.

Chromatography: For challenging separations, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the target compound from impurities with different polarities.

Characterization of Deuterated Isotopologues Post-Synthesis

Rigorous analytical characterization is required to confirm the successful synthesis of this compound. This involves verifying the precise location and number of deuterium atoms, as well as assessing both isotopic and chemical purity.

Advanced spectroscopic techniques are indispensable for confirming the molecular structure and isotopic labeling of the synthesized compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the position of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly deuterated sample, the signals corresponding to the replaced protons will significantly decrease in intensity or disappear entirely. magritek.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts characteristic of the positions where deuterium has been incorporated, providing direct evidence of successful labeling. magritek.comwikipedia.orgsigmaaldrich.com The resolution is typically lower than in proton NMR. wikipedia.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms the number of incorporated deuterium atoms. The mass difference between the deuterated and non-deuterated compound allows for the calculation of deuterium enrichment. rsc.orgnih.gov The isotopic distribution pattern of the molecular ion peak provides a detailed view of the different isotopologues present (d0, d1, d2, etc.). researchgate.netrsc.org

The table below summarizes the expected observations from these techniques.

| Technique | Expected Observation for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Disappearance or significant reduction of signals for 3 aromatic protons and 3 methyl protons. | Confirms the replacement of hydrogen at specific sites. |

| ²H NMR | Appearance of signals in the aromatic and aliphatic regions corresponding to the C-D bonds. | Directly verifies the position of the incorporated deuterium atoms. wikipedia.org |

| High-Resolution MS (HRMS) | Molecular ion peak observed at [M+6]+ H, approximately 6.037 Da higher than the non-deuterated compound. | Confirms the total number of deuterium atoms incorporated and overall isotopic enrichment. rsc.org |

Isotopic Purity: This refers to the percentage of the desired d6 isotopologue relative to all other isotopic variants (d0 to d5). It is accurately determined by analyzing the relative abundances of the isotopologue peaks in the mass spectrum. nih.govresearchgate.net For example, if the peak corresponding to the d6 molecule accounts for 98% of the total intensity of the molecular ion cluster, the isotopic purity is 98%. NMR can also provide insights into isotopic purity by integrating residual proton signals. rsc.org

Chemical Purity: This measures the amount of the desired deuterated compound relative to any other chemical entities (e.g., starting materials, side products). Standard analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS, LC-MS), are used to separate and quantify any chemical impurities. A high chemical purity (e.g., >99%) is crucial for applications like its use as an analytical standard.

Advanced Analytical Techniques Employing 3,4 Diaminotoluene D6

Spectroscopic Characterization and Structural Elucidation with Deuterated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²D)

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of 3,4-diaminotoluene (B134574) are foundational to its chemical behavior. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) or experimental techniques such as X-ray crystallography, reveals the spatial arrangement of its atoms. The molecule consists of a toluene (B28343) backbone with two amino groups (-NH₂) at the C3 and C4 positions of the benzene (B151609) ring.

However, deuteration can subtly influence intermolecular interactions, primarily hydrogen bonding. The amino groups of 3,4-diaminotoluene are capable of acting as both hydrogen bond donors and acceptors. When deuterium (B1214612) replaces protium (B1232500) in these amino groups (N-D vs. N-H), the resulting deuterium bonds are known to be slightly shorter and stronger. This can lead to minor differences in crystal packing and solvation energies. Similarly, deuteration of the methyl group or the aromatic ring (C-D vs. C-H) can affect weak van der Waals and C-H···π interactions, although these effects are generally less pronounced than those observed in hydrogen bonding. Studies on related aromatic amines have utilized quantum mechanical calculations to compare experimental crystal structures with theoretical models, providing insight into these subtle bonding interactions.

| Property | 3,4-Diaminotoluene | 3,4-Diaminotoluene-d6 (Illustrative) |

| Molecular Formula | C₇H₁₀N₂ | C₇H₄D₆N₂ |

| Molecular Weight ( g/mol ) | 122.17 | ~ |

Applications of 3,4 Diaminotoluene D6 in Mechanistic and Reaction Pathway Elucidation

Investigation of Organic Reaction Mechanisms Using Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a powerful method used to determine reaction mechanisms by comparing the rates of reaction of a compound with its isotopically substituted counterpart. nih.govmdpi.com The presence of a significant primary deuterium KIE is strong evidence that the cleavage of a bond to the deuterium atom is part of the rate-determining step of the reaction. nih.govnih.gov

3,4-Diaminotoluene (B134574) is a common precursor in condensation reactions to form heterocyclic structures like benzimidazoles. sci-hub.se For example, the condensation of 3,4-diaminotoluene with an aldehyde is a key step in forming certain bioactive molecules. sci-hub.se By using 3,4-Diaminotoluene-d6 (where deuterium atoms are substituted on the aromatic ring and/or the methyl group), researchers can probe the mechanism of this transformation.

If the reaction involves electrophilic aromatic substitution or another step that requires the cleavage of a C-H bond from the aromatic ring, the reaction rate with the deuterated compound (kD) will be slower than the rate with the non-deuterated compound (kH). The ratio kH/kD provides the KIE value. A value significantly greater than 1 suggests that this C-H bond breaking is involved in the slowest, rate-determining step of the reaction. Conversely, a KIE value near 1 would imply that this bond cleavage occurs in a fast step before or after the rate-determining step. rsc.org

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Condensation Reaction

| Reactant | Rate Constant (M⁻¹s⁻¹) | KIE (kH/kD) | Mechanistic Implication |

| 3,4-Diaminotoluene (H) | kH = 2.5 x 10⁻³ | \multirow{2}{*}{6.2} | C-H bond cleavage is likely part of the rate-determining step. |

| This compound (D) | kD = 4.0 x 10⁻⁴ |

This table is illustrative, demonstrating how KIE data would be presented and interpreted in a study involving this compound.

Proton transfer is a fundamental step in many organic reactions, particularly those involving amines. acs.org The amino groups of 3,4-Diaminotoluene are active participants in hydrogen bonding and can act as proton donors. chemrxiv.org Elucidating the precise pathway and timing of proton transfers is crucial for understanding reaction mechanisms, especially in enzyme-catalyzed or acid/base-mediated reactions. nih.govnih.gov

If 3,4-Diaminotoluene were synthesized with deuterium on the amine groups (i.e., -ND2 instead of -NH2), it would be a direct probe for proton transfer involving these sites. By observing the reaction kinetics and analyzing the products for deuterium incorporation, chemists can determine whether a proton is transferred from the amine in a concerted (simultaneous) or stepwise manner relative to other bond-forming or bond-breaking events. nih.gov Molecular dynamics simulations combined with experimental data can map out the hydrogen-bonded networks and reveal the specific water molecules or other species that facilitate the proton shuttling. chemrxiv.orgnih.gov

Tracing Molecular Transformations in Chemical Synthesis and Catalysis

Isotopic labeling is a definitive method for tracing the fate of atoms and molecular fragments through a complex reaction sequence. thieme-connect.de The unique mass of this compound makes it an ideal tracer, readily detectable by mass spectrometry.

In multi-step syntheses, starting materials can be transformed into a variety of intermediates and byproducts before the final product is formed. Identifying these transient species is key to optimizing reaction conditions and maximizing yield.

When this compound is used as a starting material, its deuterium labels act as a "tag." nih.gov As the reaction proceeds, aliquots can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can selectively identify all species containing the deuterium label by their characteristic mass shift compared to their unlabeled counterparts. This allows for the unambiguous identification of the molecular structure of intermediates and byproducts derived from the initial reactant, even at very low concentrations within a complex mixture.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Tracing a Hypothetical Reaction

| Compound | Unlabeled [M+H]⁺ (m/z) | Labeled with -d6 [M+H]⁺ (m/z) | Mass Shift |

| 3,4-Diaminotoluene | 123.09 | 129.13 | +6 |

| Hypothetical Intermediate A | 250.15 | 256.19 | +6 |

| Final Product B | 310.20 | 316.24 | +6 |

This table illustrates how the mass shift in a mass spectrometry analysis would be used to trace the transformation of this compound.

In catalysis, understanding how a substrate binds to a catalyst's active site and is subsequently transformed is crucial for designing more efficient catalysts. nih.gov this compound can be used as a probe to study these interactions. For instance, in metal-catalyzed cross-coupling reactions, if C-H activation of the substrate is a proposed step, using the deuterated analogue can provide evidence for this step. Observing deuterium scrambling or exchange with hydrogen from other sources can illuminate the reversibility of certain steps in the catalytic cycle and provide insight into the active catalytic species.

Isotopic Labeling in Degradation and Environmental Fate Studies

Aromatic amines, including 3,4-Diaminotoluene, are compounds of environmental interest due to their widespread industrial use and potential for release into ecosystems. acs.org Understanding their persistence, mobility, and degradation pathways is essential for environmental risk assessment.

Stable isotope labeling is a powerful technique for these studies. mdpi.com Researchers can "spike" an environmental sample, such as soil or water, with a known amount of this compound. Because this labeled compound is chemically identical to the native pollutant but has a different mass, it can be traced with high sensitivity and specificity using LC-MS/MS. researchgate.net This method allows for the precise measurement of degradation rates without interference from any pre-existing background levels of the non-labeled compound. Furthermore, by identifying the deuterated breakdown products, scientists can accurately map the metabolic or degradation pathways of the pollutant in a specific environmental matrix. nih.gov

Tracking Biodegradation Pathways of Aromatic Compounds

The biodegradation of aromatic compounds like diaminotoluenes in the environment is a critical area of study due to their industrial importance and potential environmental impact. who.int Microbial communities, particularly bacteria such as Pseudomonas species, are known to degrade these compounds. The typical aerobic degradation pathway for toluene (B28343) derivatives involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form catechol derivatives. These catechols then undergo ring cleavage, leading to intermediates that can enter central metabolic cycles. nih.gov

The use of this compound is instrumental in unequivocally confirming these proposed pathways and identifying novel metabolites. By introducing a known quantity of the deuterated compound into a microbial culture or a soil microcosm, researchers can track its transformation over time. Samples can be periodically collected and analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unique mass-to-charge ratio (m/z) of the deuterated parent compound and its metabolites allows for their clear identification amidst a complex biological matrix.

Illustrative Research Findings:

A hypothetical study on the biodegradation of this compound by a Pseudomonas strain could yield the data presented in the interactive table below. In such an experiment, the disappearance of the parent compound would be correlated with the appearance of deuterated intermediates and products.

| Time (hours) | This compound Concentration (µg/L) | Deuterated 4-Methylcatechol (B155104) Concentration (µg/L) | Deuterated Ring-Cleavage Product Concentration (µg/L) |

| 0 | 1000 | 0 | 0 |

| 12 | 650 | 250 | 50 |

| 24 | 300 | 450 | 150 |

| 48 | 50 | 300 | 400 |

| 72 | <10 | 50 | 550 |

This table is illustrative and based on expected degradation patterns. Specific values would be determined experimentally.

This type of data would provide strong evidence for the role of 4-methylcatechol as a key intermediate in the biodegradation of 3,4-diaminotoluene. The persistence of the deuterium label throughout the metabolic sequence confirms that the observed products originate from the initial deuterated substrate.

Photodegradation Mechanisms and Isotopic Signatures

The photodegradation of aromatic amines is a significant environmental fate process, driven by the absorption of ultraviolet (UV) radiation, which can lead to the formation of various transformation products. scirp.org The mechanisms of these reactions can involve direct photolysis or indirect photolysis mediated by photosensitizing agents. frontiersin.org Unraveling these mechanisms is crucial for assessing the environmental persistence and potential toxicity of transformation products.

This compound is an invaluable tool for these investigations. The isotopic signature of the deuterated compound allows for precise tracking of its fate in photolytic experiments. By irradiating an aqueous solution of this compound with a controlled light source, researchers can monitor the formation of deuterated photoproducts. Analysis by high-resolution mass spectrometry can help in the identification of these products, even at trace levels.

The kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than a C-H bond, can also provide mechanistic insights. A significant KIE in the degradation rate of this compound compared to its unlabeled counterpart would suggest that the cleavage of a C-H (or C-D) bond on the aromatic ring or methyl group is a rate-determining step in the photodegradation process.

Illustrative Research Findings:

A hypothetical experiment comparing the photodegradation rates and products of 3,4-diaminotoluene and its deuterated analogue could generate the results shown in the interactive table below.

| Compound | Half-life under UV irradiation (hours) | Major Deuterated Photoproducts Identified | Isotopic Signature (m/z of key fragment) |

| 3,4-Diaminotoluene | 4.5 | N/A | 121 |

| This compound | 5.8 | Deuterated hydroxylated derivatives, Deuterated polymeric species | 127 |

This table is illustrative and based on expected outcomes in a photodegradation study. Specific values and products would be determined experimentally.

The observation of a longer half-life for the deuterated compound would indicate a primary kinetic isotope effect, pointing towards C-H bond cleavage as a key mechanistic step. The identification of deuterated photoproducts would confirm the transformation pathway and help in assessing the environmental fate of the parent compound.

Role of 3,4 Diaminotoluene D6 in the Synthesis of Labeled Derivatives and Materials

Precursor for Deuterated Heterocyclic Compounds

The presence of two adjacent amino groups on the deuterated benzene (B151609) ring of 3,4-Diaminotoluene-d6 facilitates the construction of various heterocyclic systems. These labeled heterocycles are of significant interest in medicinal chemistry and materials science for tracing metabolic pathways and understanding reaction mechanisms.

Synthesis of d6-Quinoxaline Derivatives

Deuterated quinoxaline (B1680401) derivatives can be synthesized through the condensation reaction of this compound with various 1,2-dicarbonyl compounds. ajol.infoarkat-usa.org This reaction typically proceeds under mild conditions, often catalyzed by an acid, to yield the corresponding d6-quinoxalines in good yields. ajol.infonih.gov The general strategy involves the formation of a diimine intermediate, which then undergoes cyclization and aromatization to form the stable quinoxaline ring system. nih.gov

The synthesis of 2,3-diphenyl-6-methyl-quinoxaline-d6, for example, would involve the reaction of this compound with benzil. The reaction can be carried out in a suitable solvent like ethanol (B145695) or a mixture of ethanol and dimethylformamide (DMF) at reflux temperature. ajol.info The use of a catalyst, such as Tonsil clay, can enhance the reaction rate and yield. ajol.info

Table 1: Synthesis of d6-Quinoxaline Derivatives from this compound

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl Compound) | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Benzil | 2,3-Diphenyl-6-methyl-quinoxaline-d6 | Ethanol/DMF, Reflux, Catalyst (e.g., Tonsil clay) ajol.info |

| This compound | Glyoxal | 6-Methyl-quinoxaline-d6 | Ethanol, Room Temperature |

Formation of Deuterated Benzimidazole (B57391) and Benzotriazole (B28993) Analogs

The synthesis of deuterated benzimidazole derivatives from this compound can be achieved by reacting it with various aldehydes or carboxylic acids. ajrconline.orgrsc.org For instance, the condensation of this compound with an aldehyde in the presence of an oxidizing agent or a catalyst can lead to the formation of the corresponding 2-substituted-5-methyl-benzimidazole-d6. rsc.org Alternatively, refluxing this compound with a carboxylic acid in the presence of an acid catalyst like polyphosphoric acid (PPA) can also yield the desired deuterated benzimidazole. ajrconline.orgmersin.edu.tr

Deuterated benzotriazole analogs can be prepared from this compound through diazotization. This involves treating the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like acetic acid) at low temperatures. ijariie.comgsconlinepress.com The resulting diazonium salt undergoes intramolecular cyclization to form the stable 5-methyl-1H-benzotriazole-d6. ijariie.comgsconlinepress.com

Table 2: Synthesis of Deuterated Benzimidazole and Benzotriazole Analogs

| Reactant 1 | Reactant 2 | Product | Typical Reaction Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | 2-Phenyl-5-methyl-1H-benzimidazole-d6 | Oxidizing agent, Reflux rsc.org |

| This compound | Acetic acid | 2,5-Dimethyl-1H-benzimidazole-d6 | Polyphosphoric acid, Reflux ajrconline.orgmersin.edu.tr |

Incorporation into Labeled Polymers and Functional Materials

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of deuterated polymers. These labeled polymers are instrumental in materials science research, particularly for studying polymer dynamics, morphology, and diffusion using techniques that are sensitive to isotopic substitution.

Deuterated Polyurethanes and Polyamides for Material Science Research

Deuterated polyurethanes can be synthesized by the polyaddition reaction of this compound with various diisocyanates. The reaction proceeds to form a deuterated poly(urea-urethane) or, if the diisocyanate is first converted to a bis-chloroformate, a deuterated polyurethane. While direct synthesis with diisocyanates is common for producing polyureas, the synthesis of non-isocyanate polyurethanes (NIPUs) is also an area of interest. tuni.fi

Deuterated polyamides can be prepared by the polycondensation of this compound with diacyl chlorides. libretexts.org A common method for this is interfacial polymerization, where the diamine is dissolved in an aqueous phase and the diacyl chloride in an immiscible organic solvent. The polymerization occurs rapidly at the interface of the two liquids. libretexts.org

The incorporation of deuterium (B1214612) into these polymers allows for detailed structural and dynamic analysis by techniques such as small-angle neutron scattering (SANS) and solid-state NMR. polymerphysics.netnih.gov These techniques can provide insights into the chain conformation, phase separation, and molecular motions within the polymer matrix. polymerphysics.netnih.gov

Stable Isotope-Labeled Probes for Advanced Spectroscopic Materials

Materials synthesized from this compound serve as stable isotope-labeled probes for advanced spectroscopic techniques. The deuterium labeling provides a "contrast" in neutron scattering experiments, allowing for the elucidation of the structure and dynamics of polymer blends, composites, and solutions. polymerphysics.netmdpi.com In solid-state NMR, the presence of deuterium can be used to probe the local environment and dynamics of the polymer chains.

Deuterated Schiff Base Ligands and Metal Complexes

This compound can be readily converted into deuterated Schiff base ligands through condensation with various aldehydes and ketones. ekb.egsphinxsai.com These Schiff bases, containing the deuterated toluene (B28343) moiety, can then be used to form coordination complexes with a wide range of transition metals. ekb.egsapub.org The synthesis typically involves refluxing the diamine and the carbonyl compound in an alcoholic solvent. sphinxsai.com

The resulting deuterated metal complexes are valuable for studying the structure and properties of coordination compounds. The deuterium labeling can be particularly useful in mass spectrometry to understand fragmentation patterns and in NMR spectroscopy to simplify complex spectra and aid in structural elucidation. researchgate.netdergipark.org.tr

Table 3: Synthesis of Deuterated Schiff Base Ligands and Metal Complexes

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Ligand Product | Metal Ion | Complex Product |

|---|---|---|---|---|

| This compound | Salicylaldehyde | N,N'-bis(salicylidene)-3,4-diaminotoluene-d6 | Ni(II) | [Ni(N,N'-bis(salicylidene)-3,4-diaminotoluene-d6)] |

| This compound | 2-Hydroxy-4-methoxybenzaldehyde | N,N'-bis(2-hydroxy-4-methoxybenzylidene)-3,4-diaminotoluene-d6 | Al(III) | [Al(N,N'-bis(2-hydroxy-4-methoxybenzylidene)-3,4-diaminotoluene-d6)]Cl |

Theoretical and Computational Studies Involving 3,4 Diaminotoluene D6

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules like 3,4-Diaminotoluene-d6. These methods provide a detailed picture of the electron distribution and how it influences the molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Deuterated Systems

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of deuterated aromatic amines. uni-rostock.de DFT calculations allow for the prediction of various molecular properties by approximating the electron density. For deuterated systems, these calculations can reveal the subtle changes in electronic structure and energy that arise from the substitution of hydrogen with deuterium (B1214612). Studies on related deuterated aromatic amines have shown that DFT can accurately predict the influence of directing groups on the molecule's reactivity. uni-rostock.de Intermolecular competition experiments, supported by DFT calculations, have demonstrated that the strength of directing groups correlates with the relative free energy of the substrate-catalyst coordination complex. uni-rostock.de

DFT calculations have also been instrumental in understanding the mechanisms of hydrogen isotope exchange (HIE) reactions. snnu.edu.cn Mechanistic investigations using DFT have helped to identify possible reaction pathways and have shown that the C-H activation step is often the rate-determining step in these processes. snnu.edu.cn

Prediction of Spectroscopic Parameters for d6-Analogs

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For deuterated analogs like this compound, these predictions are particularly valuable.

Infrared (IR) spectroscopy is a key technique for studying molecular vibrations. The IR absorption spectra of partially deuterated o-phenylenediamines in dilute carbon tetrachloride solution have been studied to understand intramolecular hydrogen bonding. cdnsciencepub.com In these systems, the two NHD groups can be equivalent, each acting as both a proton donor and acceptor. cdnsciencepub.com The uncoupling of the symmetric and asymmetric NH2 stretching vibrations upon deuteration leads to a distinct NH stretching frequency for the NHD group, which appears approximately halfway between the original ν(asym) and ν(sym) bands. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. DFT/GIAO (Gauge-Including Atomic Orbitals) methods have been used to study the dependence of 13C, 15N, and 1H NMR chemical shifts on amine substitution in aromatic systems. acs.org These studies have shown that there are significant, monotonic decreases in the chemical shifts at the ortho and para positions of the aromatic ring as amine groups are introduced. acs.org This trend is correlated with the computed 2pz electron densities. acs.org

Molecular Dynamics Simulations to Understand Isotopic Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions with their surroundings. These simulations are particularly useful for understanding how isotopic substitution affects the dynamics of a system.

Simulations of Solvent Interactions and Solvation Shells

The behavior of a molecule in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions and provide a picture of the solvation shell surrounding the solute. For deuterated compounds like this compound, simulations can reveal how the change in mass and vibrational frequencies of the C-D and N-D bonds affects the solute-solvent interactions and the structure of the solvation shell.

Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry is an experimental technique that provides information about a protein's conformation and dynamics by monitoring the exchange of amide protons with deuterium from a solvent. acs.org The rate of exchange is dependent on the local structural protection of the amide hydrogens. acs.org While not directly a simulation, this technique provides experimental data that can be used to validate and refine MD simulations of deuterated molecules in solution.

Conformational Landscapes of Deuterated Aromatic Diamines

Aromatic diamines can often adopt multiple conformations due to the rotation of the amino groups. MD simulations can be used to explore the conformational landscape of these molecules and determine the relative stabilities of different conformers. Isotopic substitution can influence this landscape by altering the vibrational zero-point energies of the different conformers.

Studies on similar molecules, such as 1,3-diaminopropane, have utilized DFT calculations to investigate their conformational stability. uc.ptstfc.ac.uk These studies have shown that multiple conformers can coexist at room temperature due to small energy differences between them. uc.ptstfc.ac.uk The relative populations of these conformers are influenced by factors such as intramolecular hydrogen bonding and interactions with the solvent. uc.ptuc.pt For deuterated species, these conformational preferences can be subtly altered. For instance, the analysis of vibrational spectra of deuterated 1,2-diaminoethane has helped in understanding the conformational changes caused by the presence of a solvent. uc.pt

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, these models can identify the most likely reaction pathways and characterize the high-energy transition states that control the reaction rate.

For deuterated compounds, computational modeling can elucidate the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. DFT calculations have been employed to study the C-H activation step in iridium-catalyzed hydrogen isotope exchange reactions, revealing that this step often governs the selectivity of the reaction. uni-rostock.de Furthermore, DFT studies have been used to investigate the intermediates and transition states in palladium-catalyzed C-H functionalization reactions, showing how ligands can influence the reaction by providing bidentate chelation, acting as an internal base, and participating in hydrogen bonding. researchgate.net

The table below summarizes some of the key computational parameters and findings related to the study of deuterated aromatic amines.

| Computational Method | System Studied | Key Findings |

| DFT | Iridium-catalyzed HIE | Directing group strength correlates with the relative free energy of the catalyst-substrate complex. uni-rostock.de |

| DFT | Palladium-catalyzed C-H functionalization | Ligands influence intermediates and transition states through chelation and hydrogen bonding. researchgate.net |

| DFT/GIAO | Aminobenzenes | Amine substitution leads to monotonic decreases in NMR chemical shifts at ortho and para positions. acs.org |

| DFT | 1,3-diaminopropane | Multiple stable conformers exist at room temperature with small energy differences. uc.ptstfc.ac.uk |

Elucidation of Kinetic Isotope Effects through Transition State Theory

The kinetic isotope effect (KIE) is a key phenomenon studied in physical organic chemistry, representing the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The study of KIEs offers deep insights into the geometry of the transition state, which is the highest energy point along the reaction coordinate and cannot be directly observed experimentally. ethz.chd-nb.info Transition state theory (TST) provides the theoretical framework for understanding and calculating KIEs. nih.gov

When a hydrogen atom is replaced by a deuterium atom, as in the case of this compound, the mass of the nucleus is doubled. This change in mass, while not affecting the electronic potential energy surface of a reaction, does alter the vibrational frequencies of the molecule's bonds. princeton.edu Specifically, a C-D bond has a lower zero-point vibrational energy (ZPVE) than a C-H bond. For a reaction to occur where this bond is broken, more energy is required to cleave the stronger C-D bond, resulting in a slower reaction rate. This is known as a primary KIE and is quantified as the ratio of the rate constants (kH/kD).

Theoretical calculations, often employing density functional theory (DFT), can model the reactants and the transition state of a proposed reaction mechanism. nih.gov By calculating the vibrational frequencies for both the deuterated and non-deuterated species in the ground state and at the transition state, the KIE can be predicted. nih.gov A close match between the theoretically calculated KIE and an experimentally measured one provides strong evidence for the proposed transition state structure and reaction mechanism. ethz.ch

For instance, in reactions involving aromatic amines, such as enzymatic oxidation, significant KIEs have been observed. The reduction of the prosthetic group in aromatic amine dehydrogenase by dopamine (B1211576) shows a large deuterium KIE, suggesting that C-H bond cleavage is a rate-determining step. nih.gov Similarly, studies on the anaerobic metabolism of toluene (B28343), which involves the abstraction of a hydrogen atom from the methyl group, have used KIEs to understand the enzyme's catalytic mechanism. nih.gov

While direct computational studies on the KIE of this compound are not extensively reported in the literature, the principles derived from studies of similar aromatic amines and toluenes are directly applicable. For a hypothetical reaction involving the cleavage of a C-D bond on the methyl group or an N-D bond on the amino groups of this compound, computational modeling could predict the KIE. The magnitude of this predicted KIE would offer insights into the nature of the transition state.

Table 1: Hypothetical Kinetic Isotope Effects for a Reaction of 3,4-Diaminotoluene (B134574)

This table illustrates a hypothetical scenario where a C-H(D) bond on the methyl group of 3,4-Diaminotoluene is cleaved in a rate-determining step, based on principles from analogous systems.

| Reaction Coordinate | Assumed Transition State Geometry | Predicted kH/kD (at 298 K) | Implication for Mechanism |

| C-H(D) bond cleavage | Linear [C···H(D)···X]‡ | ~7 | Symmetrical, well-developed transition state |

| C-H(D) bond cleavage | Bent [C-H(D)···X]‡ | 2 - 4 | Constrained or early/late transition state |

| N-H(D) bond cleavage | Linear [N···H(D)···X]‡ | ~6-8 | Significant N-H bond breaking in the transition state |

Note: The values presented in this table are illustrative and based on general principles of kinetic isotope effects. Actual values would depend on the specific reaction and would require detailed experimental and computational investigation.

Rational Design of Deuterated Organic Molecules

The rational design of deuterated organic molecules is a strategy increasingly employed in medicinal chemistry and materials science. cardiff.ac.uk The primary motivation for deuteration in drug design is to improve the metabolic stability of a compound. nih.gov Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. researchgate.net By replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom, the rate of this metabolic breakdown can be significantly reduced due to the kinetic isotope effect. This can lead to an increased half-life, enhanced bioavailability, and potentially a reduced dosage or dosing frequency. nih.govnih.gov

The process of rational design involves first identifying the "metabolic hotspots" on a molecule, which are the sites most susceptible to enzymatic oxidation. This can be done experimentally through metabolite identification studies or computationally by predicting the reactivity of different C-H bonds. Once a hotspot is identified, selective deuteration at that position can be performed.

For a molecule like 3,4-Diaminotoluene, potential metabolic hotspots could include the methyl group and the aromatic ring. For example, oxidation of the methyl group to a benzylic alcohol is a common metabolic pathway for toluene and its derivatives. Replacing the hydrogens of the methyl group with deuterium (as in the -d3 isotopologue of this compound) would be expected to slow this metabolic pathway.

Recent advances have focused on developing catalytic methods for precise and selective deuteration of organic molecules, including aromatic amines. d-nb.infocardiff.ac.uk These methods allow for the targeted incorporation of deuterium at specific molecular positions, which is crucial for maximizing the desired effects on metabolic stability while avoiding unintended consequences. d-nb.info

Table 2: Illustrative Comparison of Metabolic Stability for 3,4-Diaminotoluene and its Deuterated Analog

This table provides a hypothetical comparison based on the expected effects of deuteration on metabolic stability, as observed for other deuterated drug candidates. nih.gov

| Compound | Site of Deuteration | In Vitro Half-life (HLM*) (min) | In Vivo Bioavailability (%) | Rationale |

| 3,4-Diaminotoluene | None | 20 | 30 | Susceptible to rapid oxidation at the methyl group and/or aromatic ring. |

| 3,4-Diaminotoluene-d3 (methyl) | Methyl group | 50 | 55 | Deuteration at the primary site of metabolism slows down CYP-mediated oxidation due to the KIE. |

| 3,4-Diaminotoluene-d3 (ring) | Aromatic ring | 35 | 45 | Deuteration at a secondary metabolic site offers a moderate increase in stability. |

*HLM: Human Liver Microsomes. The data is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues for Deuterated 3,4 Diaminotoluene

Advancements in Microscale and Continuous Flow Synthesis of Deuterated Compounds

The synthesis of deuterated compounds, including 3,4-Diaminotoluene-d6, is undergoing a significant transformation with the advent of microscale and continuous flow chemistry. researchgate.netnih.gov These technologies offer substantial advantages over traditional batch synthesis methods, which often face challenges such as limited production scale, long reaction times, and complex purification processes. tn-sanso.co.jp

Continuous flow synthesis, in particular, has emerged as a pivotal technology for the efficient and practical production of deuterated compounds. nih.gov This method involves the continuous feeding of raw materials into a reactor, where the chemical reaction occurs, followed by continuous product removal. tn-sanso.co.jp This approach allows for enhanced reaction efficiency and throughput, addressing the long-standing issues of small production capacity and high cost associated with deuterated compounds. tn-sanso.co.jp

Key advancements in this area include:

Micro-flow reactors: These reactors enable rapid mixing and precise control over reaction conditions, facilitating reactions that are difficult to control in batch processes. researchgate.net For instance, rapid dual activation of chemical intermediates has been successfully demonstrated in a micro-flow reactor. researchgate.net

Microwave technology integration: Combining continuous flow systems with microwave heating can significantly improve heating and reaction efficiency. tn-sanso.co.jp This has been shown to be effective for H-D exchange reactions in various aromatic compounds. tn-sanso.co.jp

On-demand gas generation: Systems like the H-Cube®, which generate deuterium (B1214612) gas (D2) through the electrolysis of deuterated water (D2O), offer a safer and more efficient alternative to handling pressurized D2 gas cylinders. mdpi.com This on-demand generation minimizes waste and enhances safety. mdpi.com

Scalability: Continuous flow methods are inherently more scalable than batch processes. tn-sanso.co.jp Scaling up production is a matter of running the system for a longer duration or by numbering up the reactors, rather than using larger, more expensive reaction vessels.

These advancements are paving the way for more cost-effective and scalable production of a wide range of deuterated compounds, which is crucial for their broader application in various fields of research and industry. nih.govcolab.ws

Table 1: Comparison of Synthesis Methods for Deuterated Compounds

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Production Scale | Limited by reactor size tn-sanso.co.jp | Easily scalable tn-sanso.co.jp |

| Reaction Time | Often long due to slow heating/cooling tn-sanso.co.jp | Reduced due to efficient heat transfer tn-sanso.co.jp |

| Process Control | More challenging to control precisely researchgate.net | High degree of control over parameters researchgate.net |

| Safety | Can involve handling large volumes of hazardous materials | Smaller reaction volumes enhance safety mdpi.com |

| Efficiency | Can have lower throughput and efficiency tn-sanso.co.jp | Higher production efficiency and throughput tn-sanso.co.jp |

Integration of this compound in Advanced Isotope Tracing Studies

Deuterated compounds like this compound are invaluable tools in advanced isotope tracing studies, particularly in the fields of metabolomics and pharmaceutical research. clearsynth.comsimsonpharma.com Isotope tracing allows researchers to follow the metabolic fate of molecules within a biological system, providing crucial insights into metabolic pathways and drug disposition. simsonpharma.comhwb.gov.in

The core principle of isotope tracing involves introducing a labeled compound into a system and then detecting the label in downstream metabolites. eurisotop.com Deuterium is a stable, non-radioactive isotope of hydrogen, making it a safe and effective tracer. scielo.org.mx Its low natural abundance (approximately 0.015%) ensures that the labeled compound can be easily distinguished from its endogenous counterparts. scielo.org.mxisotope.com

Key applications of this compound and other deuterated compounds in isotope tracing include:

Metabolic Pathway Elucidation: By tracking the incorporation of deuterium from a labeled precursor into various metabolites, researchers can map out complex metabolic networks. isotope.comnih.gov This is particularly important for understanding diseases with altered metabolism, such as cancer. isotope.com

Pharmacokinetic Studies: Deuterated versions of drugs are used to study their absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in The use of stable isotope-labeled compounds in conjunction with techniques like mass spectrometry and NMR spectroscopy has greatly advanced ADME studies. hwb.gov.in

Quantitative Analysis: Deuterated compounds serve as ideal internal standards in analytical techniques like mass spectrometry. clearsynth.comscioninstruments.com Because they are chemically identical to the analyte of interest but have a different mass, they can be used to accurately quantify the concentration of the non-deuterated compound, compensating for variations in sample preparation and instrument response. clearsynth.comscioninstruments.com

The integration of this compound in such studies can provide specific information about the metabolic pathways involving aromatic amines. This is crucial for understanding the biotransformation of various drugs and environmental compounds.

Exploration of Novel Catalytic Systems for Site-Specific Deuteration

The ability to introduce deuterium at specific positions within a molecule, known as site-specific deuteration, is of paramount importance for various applications, including the development of deuterated drugs and mechanistic studies. snnu.edu.cnbrightspec.com Researchers are actively exploring novel catalytic systems to achieve high efficiency and selectivity in these reactions.

Recent breakthroughs in catalysis are moving beyond traditional methods, which often require harsh conditions or pre-functionalized starting materials. snnu.edu.cnnih.gov

Promising areas of research include:

Homogeneous Catalysis:

Iridium Complexes: Mesoionic carbene-iridium complexes have shown high selectivity for ortho-deuteration of anilines. researchgate.net

Palladium Catalysis: A novel homogeneous palladium catalytic system using Zn(OAc)2 as an additive enables the dehalogenative deuteration of aryl halides with high isotope incorporation under mild conditions. nih.govchemrxiv.org

Manganese Catalysis: A manganese-catalyzed method has been developed for the ortho-selective deuteration of aromatic amidines using D2O as the deuterium source. chemistryviews.org

Heterogeneous Catalysis:

Earth-Abundant Metal Catalysts: There is a growing interest in developing efficient and cost-effective deuteration catalysts based on earth-abundant metals like iron. bohrium.comacs.org An atomically dispersed Fe–P pair-site catalyst has demonstrated high efficiency and regioselectivity in the deuteration of arenes and heteroarenes. bohrium.comacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for deuteration, often proceeding under mild conditions with good site selectivity. rsc.org

Biocatalysis: Enzymes offer the potential for highly selective deuteration under mild conditions. nih.gov For example, a dual-protein system has been used for the site-selective deuteration of amino acids. nih.gov

These novel catalytic systems offer the potential for more efficient, selective, and environmentally friendly methods for the synthesis of this compound and other specifically labeled compounds.

Development of High-Throughput Screening Methods for Deuterated Compound Libraries

The creation and evaluation of libraries of deuterated compounds are becoming increasingly important in drug discovery and materials science. snnu.edu.cnresearchgate.net High-throughput screening (HTS) methods are essential for rapidly assessing the properties of these compounds and identifying promising candidates.

HTS involves the automated testing of large numbers of compounds for a specific biological activity or physical property. dovepress.com In the context of deuterated compounds, this can involve screening for improved metabolic stability, enhanced efficacy, or desirable material characteristics.

Key aspects of developing HTS for deuterated compound libraries include:

Miniaturization and Automation: HTS relies on miniaturized assay formats (e.g., 384- or 1536-well plates) and robotic handling systems to increase throughput and reduce reagent consumption. dovepress.com

Advanced Analytical Techniques: Mass spectrometry is a cornerstone of HTS for deuterated compounds. sciex.com Techniques like Acoustic Ejection Mass Spectrometry (AEMS) allow for the rapid analysis of compounds directly from microtiter plates. sciex.com Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique for screening small molecule interactions with proteins. ukri.org

Compound Library Management: The synthesis and management of large, diverse libraries of deuterated compounds are crucial for successful HTS campaigns. snnu.edu.cn Many compounds are stored dissolved in solvents like deuterated DMSO. dovepress.comnih.gov

The development of robust HTS platforms will accelerate the discovery of novel deuterated compounds with valuable properties, including potentially improved versions of 3,4-Diaminotoluene (B134574) for various applications.

Synergistic Applications of this compound in Interdisciplinary Research

The unique properties of deuterated compounds like this compound position them at the intersection of various scientific disciplines, fostering interdisciplinary research and innovation.

Contributions to Environmental Chemistry Research

In environmental chemistry, deuterated compounds are essential as internal standards for the accurate quantification of pollutants. clearsynth.compubcompare.ai The analysis of environmental samples is often complicated by the presence of complex matrices that can interfere with the measurement of target analytes. clearsynth.com

By adding a known amount of a deuterated standard (which behaves almost identically to the non-deuterated analyte during extraction and analysis) to a sample, researchers can correct for these matrix effects and obtain more accurate and reliable results. clearsynth.comasme.org For example, deuterated compounds are used to monitor pollutants in environmental samples. clearsynth.com

This compound can serve as a valuable internal standard for the analysis of its non-deuterated counterpart, 3,4-Diaminotoluene, which is a known environmental contaminant. This enables more precise monitoring of its presence and fate in the environment.

Potential in Advanced Material Science and Nanotechnology

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, opening up new avenues for research in material science and nanotechnology. resolvemass.carsc.org This "isotope effect" can influence properties such as thermal stability, hydrogen bonding, and vibrational frequencies. resolvemass.carsc.org

Potential applications of deuterated compounds in this field include:

Enhanced Material Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased thermal and chemical stability in deuterated materials. rsc.orginformaticsjournals.co.in

Improved Optical Properties: Deuteration can reduce non-radiative transitions in materials, which can enhance their optical properties and is relevant for applications like Organic Light Emitting Diodes (OLEDs). rsc.org

Neutron Scattering: Deuterated materials are crucial for neutron scattering experiments, a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. resolvemass.ca

While specific applications of this compound in this area are still emerging, its properties as a deuterated aromatic amine could be exploited in the development of novel polymers, functional coatings, or nanomaterials with tailored properties. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Diaminotoluene |

| Toluene-d6 2,4-di-iso-cyanate |

| Toluene-d6 |

| Dinitrotoluene-d6 |

| 2,4-diaminotoluene-d6 |

| Toluene (B28343) 2,4-diisocyanate |

| Aniline |

| Toluene |

| 2-Hydroxycarbazole |

| 1,2-dichlorethane-d4 |

| Benzene (B151609) |

| CsH5ND2 |

| p-Benzoquinone |

| 2,6-dichloroquinone |

| NN-dimethyl benzylamine |

| Acetaminophen |

| Diclofenac |

| Acetanilide |

| Benzylamine |

| Mefenamic acid |

| Phenylalanine |

| Tyrosine |

| Acetophenone |

| d3-l-DOPA |

| d9-l-838417 |

| Deutetrabenazine |

| d2-tyramine |

| d3-morphine |

| Enzalutamide |

| Deutenzalutamide |

| Clopidogrel |

| Vicagrel |

| C20-D3-Retinyl Acetate |

| Curcumin |

| Donafenib |

| Sorafenib |

| Deutivacaftor |

| Deucravacitinib |

| Venlafaxine |

| SD-254 |

| Deuterated Chloroform |

| Deuterium Dimethyl Sulfoxide |

| 1,3-diphenylalkynones |

Q & A

Q. What are the critical safety protocols for handling this compound in electrophilic reaction environments?

- Methodological Answer : Conduct reactions in a fume hood with explosion-proof equipment. Use personal protective equipment (PPA) rated for aromatic amines (e.g., nitrile gloves, Tyvek suits). Monitor airborne particulates with real-time MS detectors. Emergency protocols include immediate neutralization with 10% acetic acid for spills and activated charcoal for accidental ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。